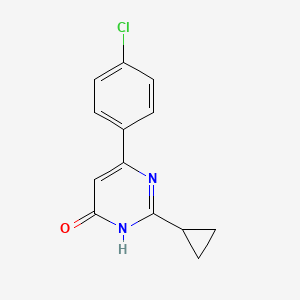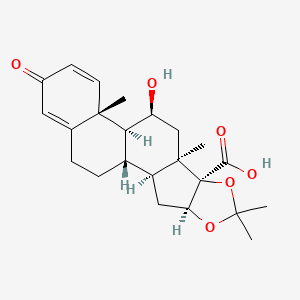
Desglycolaldehyde-carboxyl Desonide
Vue d'ensemble
Description
Desglycolaldehyde-carboxyl Desonide is a chemical compound with the molecular formula C23H30O6 . It is also known as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . The compound has a molecular weight of 402.5 g/mol .
Molecular Structure Analysis
The molecular structure of Desglycolaldehyde-carboxyl Desonide includes several functional groups. The compound has a complex structure with multiple rings and functional groups, including hydroxyl, carbonyl, and carboxyl groups . The compound’s structure also includes several chiral centers .Physical And Chemical Properties Analysis
Desglycolaldehyde-carboxyl Desonide has a molecular weight of 402.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 402.20423867 g/mol. The compound has a topological polar surface area of 93.1 Ų. It has a heavy atom count of 29 and a complexity of 857 .Applications De Recherche Scientifique
-
Pharmaceutical Reference Standards
-
Heterogeneous Catalysis
- Carboxyl-containing covalent organic frameworks (COFs), such as those that could potentially be synthesized using Desglycolaldehyde-carboxyl Desonide, have shown great application potentials in many fields, including heterogeneous catalysis .
- In one study, COFs containing carboxylic acid groups were synthesized and applied in the ruthenium-catalyzed synthesis of diarylmethane derivatives . Two new carboxyl-containing COFs (Tp-DAT and DHTA-DAT) were prepared from 2,5-diaminoterephthalic acid and benzene-1,3,5-tricarbaldehyde derivatives with different numbers of hydroxy groups .
- Both Tp-DAT and DHTA-DAT COFs showed high activity in the ruthenium-catalyzed ortho-C–H benzylation of 2-arylpyridines . Tp-DAT COF, which is fully linked by β-ketoenamine, has high stability, good yields and high chemoselectivity for ortho-benzylation and thus exhibits advantages in heterogeneous catalytic reactions .
Propriétés
IUPAC Name |
(1S,2S,4S,8R,9R,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17-,18+,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRZIPPXTFWZML-UONGGMNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desglycolaldehyde-carboxyl Desonide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



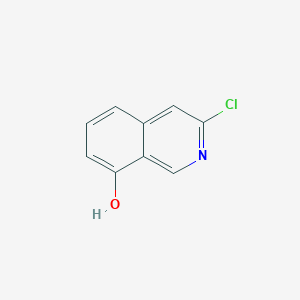
![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
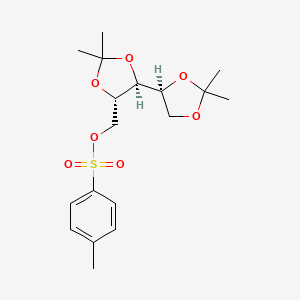
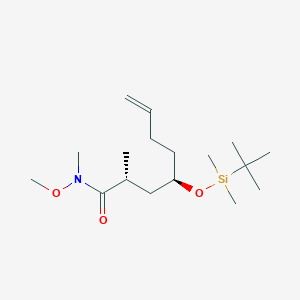
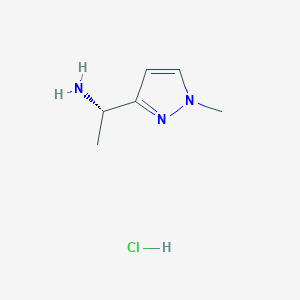
![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)
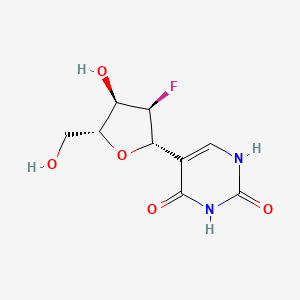
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

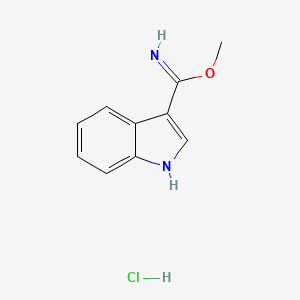
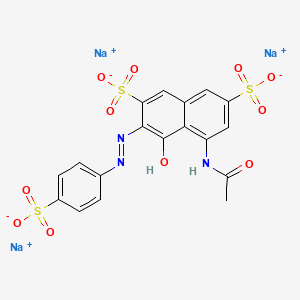
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)

